4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide
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Description
4-amino-2-chloro-N-ethylbenzenesulfonamide is an organic compound with the chemical formula C8H10ClN2O2S . It has a molecular weight of 234.71 . It is typically found in powder form .
Molecular Structure Analysis
The molecular structure of 4-amino-2-chloro-N-ethylbenzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical and Chemical Properties Analysis
4-amino-2-chloro-N-ethylbenzenesulfonamide is a solid at room temperature . .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-amino-2-chloro-N-ethylbenzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .
Mode of Action
4-amino-2-chloro-N-ethylbenzenesulfonamide acts by selectively inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic adaptations to hypoxia, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cells to survive and proliferate under hypoxic conditions. By inhibiting CA IX, 4-amino-2-chloro-N-ethylbenzenesulfonamide disrupts this pathway, leading to a decrease in tumor cell proliferation .
Result of Action
The inhibition of CA IX by 4-amino-2-chloro-N-ethylbenzenesulfonamide leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have shown significant anti-proliferative activity against certain breast cancer cell lines . For instance, compound 4e was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Action Environment
The action of 4-amino-2-chloro-N-ethylbenzenesulfonamide is influenced by the tumor microenvironment. Hypoxia, a common feature of solid tumors, leads to the overexpression of CA IX . Therefore, the hypoxic tumor microenvironment enhances the efficacy of 4-amino-2-chloro-N-ethylbenzenesulfonamide.
Properties
IUPAC Name |
4-amino-2-chloro-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFGISAWONJDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036596-00-5 |
Source
|
Record name | 4-amino-2-chloro-N-ethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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